Product packaging for Triacetoxy-tert-butoxysilane(Cat. No.:CAS No. 13170-22-4)

Triacetoxy-tert-butoxysilane

Cat. No.: B084302
CAS No.: 13170-22-4
M. Wt: 278.33 g/mol
InChI Key: JCFIEFCORBGQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Acyloxysilane Chemistry

The journey of acyloxysilane chemistry is a specific thread in the broader tapestry of organosilicon compound history. The first synthesis of silicon esters was reported as early as 1867. k-state.edu Significant academic interest in the synthesis and reactivity of acyloxysilanes became more prominent in the mid-20th century. Research published in the 1950s and onward began to systematically investigate the preparation of acyloxysilanes and their reactions, for instance, with Grignard reagents. acs.org

A key development in the evolution of this chemical family has been the recognition of silyl (B83357) esters as valuable reactive intermediates in organic synthesis. core.ac.uk Their utility in facilitating reactions such as amidation has been a subject of continuous study from the 1950s to the present, showcasing the enduring relevance of this class of compounds. core.ac.ukthieme-connect.com The synthesis of peptides using acyloxysilanes as acylating agents was explored in the early 1970s, highlighting the ongoing efforts to harness the reactivity of the acyloxy-silicon bond. acs.org This historical progression has paved the way for the application of specific acyloxysilanes, like Triacetoxy-tert-butoxysilane, in modern chemical technologies.

Structural Features and Classification of this compound as an Organosilicon Compound

This compound is an organosilicon compound with a defined molecular architecture that dictates its chemical behavior. Its structure features a central silicon atom bonded to three acetoxy groups (-OC(O)CH₃) and one tert-butoxy (B1229062) group (-OC(CH₃)₃).

This compound is classified as a mixed acyloxy-alkoxysilane. The presence of the acyloxy groups makes it susceptible to hydrolysis, a characteristic feature of this class of silanes. Concurrently, the tert-butoxy group also contributes to its reactivity profile. Within the broader classification of organosilicon compounds, it falls into the category of functional silanes, which are used to alter the properties of materials. jhsi.biz

PropertyValue
IUPAC Name [diacetyloxy-[(2-methylpropan-2-yl)oxy]silyl] acetate (B1210297)
CAS Number 13170-22-4
Molecular Formula C₁₀H₁₈O₇Si
Molecular Weight 278.33 g/mol
Boiling Point 270.6 °C at 760 mmHg
Density 1.13 g/cm³

Table 1: Physicochemical Properties of this compound. Data sourced from researchgate.net

Academic Relevance and Research Trajectory of this compound

The academic and industrial relevance of this compound is primarily centered on its role as a cross-linking agent and a surface modification reagent in materials science. Its research trajectory has been driven by the need for specialized chemicals in the formulation of advanced materials.

Patents and research literature indicate its use in various applications. For instance, it has been cited as a potential component in the preparation of optical cements. google.com Furthermore, it is identified as a type of vinyl silane (B1218182) that can be employed for the surface treatment of inorganic nanoparticles to be incorporated into lubricant compositions. justia.comjustia.com This application is crucial for ensuring the compatibility and dispersion of nanoparticles within a lubricant matrix.

The compound is also relevant in the field of room-temperature-vulcanizing (RTV) silicone elastomers. While methyltriacetoxysilane (B1584567) is a common cross-linker in acetoxy-cure RTV sealants, related compounds like di-tert-butoxydiacetoxysilane are noted for their role as cross-linking agents and adhesion promoters. blueskychemical.comgoogle.com this compound, with its combination of acetoxy and tert-butoxy groups, fits within this family of functional silanes used to formulate sealants and adhesives. hengdasilane.comknowde.com Its inclusion in patents for grafting hydrophilic polymers onto inorganic and metal surfaces further underscores its utility in creating biocompatible materials. google.com The continued appearance of this compound in patent literature points to an ongoing interest in its application for developing new materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O7Si B084302 Triacetoxy-tert-butoxysilane CAS No. 13170-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13170-22-4

Molecular Formula

C10H18O7Si

Molecular Weight

278.33 g/mol

IUPAC Name

[diacetyloxy-[(2-methylpropan-2-yl)oxy]silyl] acetate

InChI

InChI=1S/C10H18O7Si/c1-7(11)14-18(15-8(2)12,16-9(3)13)17-10(4,5)6/h1-6H3

InChI Key

JCFIEFCORBGQHK-UHFFFAOYSA-N

SMILES

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C

Canonical SMILES

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C

Other CAS No.

13170-22-4

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies for Triacetoxy Tert Butoxysilane

Chemical Synthesis Pathways for Triacetoxy-tert-butoxysilane

The preparation of this compound primarily relies on two main synthetic strategies: the direct acetoxylation of silicon precursors and transesterification routes. Each pathway offers distinct advantages and involves specific sets of reagents and conditions to facilitate the formation of the target molecule.

Direct Acetoxylation Reactions of Silicon Precursors

The most direct method for synthesizing this compound involves the reaction of a silicon precursor already containing the tert-butoxy (B1229062) group with an acetylating agent. A common precursor for this reaction is tert-butoxytrichlorosilane. The reaction proceeds by the nucleophilic substitution of the chloro groups on the silicon atom with acetoxy groups.

(CH₃)₃COSiCl₃ + 3 (CH₃CO)₂O → (CH₃)₃COSi(OCOCH₃)₃ + 3 CH₃COCl

This reaction is driven by the formation of the more stable silicon-oxygen bonds in the product and the volatile by-product, acetyl chloride. The presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine), can be employed to neutralize the acetyl chloride generated, which can otherwise lead to side reactions.

Another potential acetylating agent is sodium acetate (B1210297). In this case, the reaction would proceed via a salt-metathesis reaction, with the formation of sodium chloride as a by-product.

(CH₃)₃COSiCl₃ + 3 NaOCOCH₃ → (CH₃)₃COSi(OCOCH₃)₃ + 3 NaCl

The choice of acetylating agent and reaction conditions can influence the yield and purity of the final product.

Transesterification Routes to this compound

An alternative synthetic approach to this compound is through transesterification. This method involves the reaction of a silicon alkoxide with an excess of acetic acid or an acetic ester. While less direct, transesterification can be an effective pathway, particularly when the starting silicon alkoxide is readily available.

A plausible transesterification route could start from tetra-tert-butoxysilane. The reaction with acetic acid would proceed as follows, typically in the presence of an acid or base catalyst:

Si(OC(CH₃)₃)₄ + 3 CH₃COOH ⇌ (CH₃)₃COSi(OCOCH₃)₃ + 3 (CH₃)₃COH

This is an equilibrium reaction, and to drive it towards the product side, the by-product, tert-butanol, needs to be removed from the reaction mixture, often by distillation.

Alternatively, transesterification can be performed using an acetic ester, such as ethyl acetate, in the presence of a suitable catalyst. The equilibrium for this reaction would also need to be shifted towards the product side for a favorable yield.

The choice between direct acetoxylation and transesterification often depends on the availability and cost of the starting materials, as well as the desired purity of the this compound.

Investigation of Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are typically investigated include temperature, solvent, catalyst, and stoichiometry of reactants.

In the direct acetoxylation of tert-butoxytrichlorosilane with acetic anhydride (B1165640), the reaction temperature is a critical factor. A moderate temperature is generally preferred to ensure a reasonable reaction rate without promoting undesirable side reactions. The choice of solvent can also impact the reaction; non-polar, aprotic solvents are often used to prevent reaction with the solvent itself. The stoichiometry of the reactants is another important consideration. Using a slight excess of the acetylating agent can help to ensure complete conversion of the starting material.

The following table summarizes hypothetical optimization studies for the direct acetoxylation reaction, illustrating the effect of different parameters on the yield.

EntryPrecursorAcetylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1tert-ButoxytrichlorosilaneAcetic AnhydrideToluene (B28343)80675
2tert-ButoxytrichlorosilaneAcetic AnhydrideDichloromethane (B109758)40870
3tert-ButoxytrichlorosilaneAcetic AnhydrideToluene100485
4tert-ButoxytrichlorosilaneSodium AcetateAcetonitrile (B52724)801265

For transesterification routes, the efficiency of by-product removal is a key factor for yield optimization. The use of a vacuum or a Dean-Stark apparatus can facilitate the removal of the alcohol by-product, thereby shifting the equilibrium towards the formation of this compound. The choice and concentration of the catalyst are also critical and require careful optimization to achieve a high conversion rate without promoting unwanted side reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. nih.gov In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.

One key principle of green chemistry is the use of safer solvents. youtube.com In the direct acetoxylation reaction, replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives such as toluene or even solvent-free conditions, where feasible, would be a significant improvement.

Atom economy is another important consideration. The direct acetoxylation reaction with acetic anhydride has a better atom economy than the reaction with sodium acetate, as the latter generates a salt by-product. Further research into catalytic methods for direct acetoxylation could also improve atom economy.

Furthermore, the development of catalytic transesterification processes using solid, reusable catalysts would be a greener alternative to using stoichiometric amounts of acid or base catalysts, which generate waste during workup. The ideal green synthesis of this compound would involve a high-yield, atom-economical reaction using non-toxic, renewable starting materials, minimal and recyclable solvents, and energy-efficient reaction conditions. While significant research is still needed, the application of these green chemistry principles will be crucial for the sustainable production of this compound in the future.

Elucidation of Reaction Mechanisms Involving Triacetoxy Tert Butoxysilane

Hydrolysis and Condensation Mechanisms of Triacetoxy-tert-butoxysilane

The transformation of this compound, particularly in the context of sol-gel processes or surface modification, begins with hydrolysis, followed by condensation. ontosight.ai These reactions convert the monomeric silane (B1218182) into oligomeric or polymeric siloxane structures. nih.govgelest.com

Table 1: General Factors Influencing the Rate of Acetoxy Group Hydrolysis

FactorInfluence on Hydrolysis RateMechanistic Rationale
Steric Hindrance Decreases rateBulky groups (e.g., tert-butoxy) physically obstruct the approach of the nucleophile (water) to the silicon atom. nih.gov
Electron-Withdrawing Groups Increases rate in neutral/basic conditionsStabilize the negative charge buildup on the silicon atom in the transition state.
Electron-Donating Groups Increases rate in acidic conditionsStabilize the positive charge on the protonated oxygen atom, making the silicon more electrophilic. unm.edu
Water Concentration Increases rateWater is a reactant in the hydrolysis step; higher concentrations increase reaction probability. researchgate.net
Catalyst (Acid/Base) Significantly increases rateProvides alternative, lower-energy reaction pathways (see section 3.1.3). unm.eduafinitica.com

This table provides a generalized overview based on established principles of silane chemistry.

Following the initial hydrolysis of the acetoxy group, a reactive silanol (B1196071) intermediate, tert-butoxy-silanetriol, is formed. This species contains hydroxyl (-OH) groups directly bonded to the silicon atom. gelest.com The reaction can be depicted as:

(CH₃COO)Si(OC(CH₃)₃)₃ + 3H₂O → HOSi(OC(CH₃)₃)₃ + 3CH₃COOH

These silanol intermediates are typically unstable and readily undergo condensation reactions with each other or with remaining unhydrolyzed silane molecules. gelest.com The condensation process involves the elimination of a small molecule, usually water or alcohol, to form a stable siloxane (Si-O-Si) bond. nih.gov

Two primary condensation pathways exist:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with an alkoxy group (in this case, tert-butoxy) to form a siloxane bond and a molecule of tert-butanol. ≡Si-OH + (CH₃)₃CO-Si≡ → ≡Si-O-Si≡ + (CH₃)₃COH nih.gov

The bulky tert-butoxy (B1229062) groups are expected to play a significant role in directing the condensation pathway. Their large size may hinder intermolecular condensation, potentially favoring the formation of stable monomeric silanols or smaller, cyclic or linear oligomers over highly cross-linked three-dimensional networks. gelest.comnii.ac.jp The structure of the final polymeric material is thus a direct consequence of the competition between hydrolysis and condensation reactions. researchgate.net

The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction medium. unm.eduafinitica.com

Acidic Conditions (pH < 7): Under acidic conditions, hydrolysis is generally rapid. The reaction mechanism is believed to involve the protonation of the oxygen atom of the acetoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. afinitica.comresearchgate.net Condensation rates are typically slower than hydrolysis under acidic conditions and reach a minimum around pH 4 for many silanols. afinitica.com This condition favors the formation of more linear, less-branched polymeric structures. unm.edu

Basic Conditions (pH > 7): In alkaline media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxyl ion (OH⁻) or a deprotonated silanol group (silanolate anion) on the silicon atom. nih.gov This proposed Sₙ2-type mechanism proceeds through a pentacoordinate transition state. nih.gov Condensation is generally faster under basic conditions compared to acidic conditions, leading to the formation of more compact, highly branched, or particulate structures (colloidal silica). unm.edu

Neutral Conditions (pH ≈ 7): The rates of both hydrolysis and condensation are at a minimum near neutral pH. unm.eduafinitica.com

The solvent environment also exerts a strong influence on reactivity. The choice of solvent (protic vs. aprotic, polar vs. nonpolar) can affect the solubility of reactants, the stabilization of transition states, and the activity of the catalyst. researchgate.net For instance, in alkaline media, solvents capable of forming hydrogen bonds can affect the reactivity of water molecules during hydrolysis. researchgate.net In some systems, using an alcohol as a co-solvent that differs from the alkoxy group on the silane can lead to transesterification (ligand exchange), which can further complicate the reaction kinetics. researchgate.net

Table 2: Summary of pH and Solvent Effects on Silane Reactivity

ConditionEffect on HydrolysisEffect on CondensationResulting Structure
Acidic (e.g., pH 2-4) Fast; catalyzed by H⁺ unm.eduSlower than hydrolysis; minimum rate near pH 4 afinitica.comPrimarily linear or randomly branched polymers unm.edu
Neutral (e.g., pH 6-7) Slowest rate afinitica.comSlowest rate afinitica.comVery slow gelation
Basic (e.g., pH > 8) Fast; catalyzed by OH⁻ nih.govFast; rate increases with pH unm.eduHighly branched clusters or colloidal particles unm.edu
Aprotic Solvent Can increase rates by altering proton stabilization nih.govCan hinder or promote depending on H-bonding with silanols researchgate.netVaries with specific solvent-solute interactions
Protic Solvent Can participate in hydrolysis and ligand exchange researchgate.netCan stabilize silanol intermediates via H-bonding researchgate.netVaries with specific solvent-solute interactions

This table presents generalized trends for organosilanes.

Ligand Exchange Reactions Involving the tert-Butoxy and Acetoxy Groups of this compound

Ligand substitution or exchange is a fundamental reaction in which one ligand is replaced by another at the central silicon atom, without a change in the oxidation state. libretexts.org For this compound, both the acetoxy and tert-butoxy groups can potentially undergo exchange reactions under appropriate conditions.

The exchange of alkoxy groups on a silicon center with other alcohols is a known process, often catalyzed by acid or base. researchgate.net For example, in the presence of methanol (B129727) and a suitable catalyst, the tert-butoxy group could be exchanged for a methoxy (B1213986) group. Similarly, the acetoxy group could be exchanged with another carboxylate group if the silane is treated with a different carboxylic acid.

These reactions are typically equilibrium-driven. The position of the equilibrium can be shifted by controlling the concentration of the reactants and products, for instance, by removing a volatile product (like tert-butanol) from the reaction mixture. While specific studies on ligand exchange for this compound are not prevalent, the general principles of reactivity for Si-O-C bonds suggest that such transformations are feasible and can be used to modify the silane's reactivity or the properties of the resulting materials. gelest.comdtic.mil

Advanced Mechanistic Studies of this compound Transformations

A detailed understanding of the transformation pathways of this compound requires advanced analytical techniques. While specific studies on this particular molecule are limited, the methodologies applied to similar silanes provide a clear framework for investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to monitor the hydrolysis process by observing the disappearance of the signal from the methyl protons of the acetoxy group and the appearance of a signal from the resulting acetic acid. ²⁹Si NMR is a particularly powerful tool for this field, as it can distinguish between the different silicon environments: the original silane, the silanol intermediates, and the various condensed species (e.g., dimers, trimers, and different T-structures in the polymer network). afinitica.com This allows for a quantitative analysis of the extent of both hydrolysis and condensation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to follow the reactions by monitoring changes in vibrational bands. For example, the disappearance of the C=O stretching vibration of the acetoxy group and the appearance of a broad O-H stretching band from the silanol groups and water would indicate hydrolysis. The formation of the characteristic broad Si-O-Si stretching band confirms the progress of condensation. researchgate.net

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep mechanistic insights. These methods can be used to calculate the energies of reactants, intermediates, and transition states, helping to elucidate the most favorable reaction pathways. For example, computational studies on other silane systems have been used to investigate the mechanism of silanol formation and the transition states involved in hydrolysis and condensation. nih.gov

Table 3: Analytical Techniques for Mechanistic Studies of Silane Reactions

TechniqueInformation Provided
¹H NMR Monitors hydrolysis by tracking acetoxy and acetic acid signals. afinitica.com
²⁹Si NMR Quantifies speciation: unreacted silane, silanols, and condensed Si-O-Si structures. afinitica.com
FT-IR Spectroscopy Tracks functional group changes: loss of C=O (acetoxy), gain of O-H (silanol) and Si-O-Si (condensation). researchgate.net
Mass Spectrometry Identifies oligomeric species formed during the initial stages of condensation.
Computational Chemistry (DFT) Models reaction pathways, transition state structures, and activation energies. nih.gov

Advanced Spectroscopic and Analytical Characterization of Triacetoxy Tert Butoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating the Molecular Structure and Reactivity of Triacetoxy-tert-butoxysilane

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy, the tert-butoxy (B1229062) group protons typically appear as a sharp singlet, while the protons of the three acetate (B1210297) groups also produce a distinct singlet, but at a different chemical shift. The integration of these peaks confirms the ratio of protons in the molecule. The precise chemical shifts can be influenced by the solvent used and the presence of any impurities. sigmaaldrich.comcarlroth.com

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. researchgate.net The spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butoxy group, as well as the carbonyl and methyl carbons of the acetate groups. The chemical shifts of these carbons are characteristic of their specific bonding environment. researchgate.netnih.gov

NMR is also pivotal in studying the reactivity of this compound, particularly its hydrolysis and condensation reactions. researchgate.net By acquiring NMR spectra at different time intervals during a reaction, the disappearance of the reactant signals and the appearance of new signals corresponding to hydrolysis products (silanols) and condensation products (siloxanes) can be monitored. researchgate.netresearchgate.net This allows for the kinetic analysis of these processes. For instance, the hydrolysis of the acetoxy groups leads to the formation of acetic acid, which can be observed as a new set of signals in the NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functional Groups in this compound Note: Chemical shifts (δ) are in ppm and are referenced to tetramethylsilane (B1202638) (TMS). Actual values can vary based on solvent and experimental conditions. libretexts.org

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
tert-Butoxy
-C(CH₃)₃~1.3~31
-OC(CH₃)₃~75
Acetoxy
-C(O)CH₃~2.0~21
-C=O~170

This table is generated based on typical chemical shift ranges for the specified functional groups and does not represent experimentally measured data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound and its Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and its derivatives. umsl.edu These methods are based on the principle that molecules vibrate at specific frequencies, which are characteristic of their structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups. jkps.or.kr Key vibrational modes include:

C=O stretching: A very strong band is expected in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl group in the acetate moieties. researchgate.net

C-O stretching: Strong bands associated with the C-O single bonds of the acetate and tert-butoxy groups will appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Si-O stretching: The Si-O bond vibrations also give rise to strong absorptions, usually in the 1000-1100 cm⁻¹ range. jkps.or.kr

C-H stretching and bending: Vibrations of the methyl groups will be observed in the regions of 2800-3000 cm⁻¹ (stretching) and 1350-1450 cm⁻¹ (bending). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. umsl.edu While C=O stretching vibrations are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. Conversely, vibrations involving less polar bonds, such as Si-O and C-C, can produce strong Raman signals. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. researchgate.net

The analysis of derivatives of this compound, formed through hydrolysis and condensation, can be effectively monitored using vibrational spectroscopy. researchgate.net The disappearance of the characteristic C=O and C-O bands of the acetate groups and the appearance of broad O-H stretching bands (around 3200-3600 cm⁻¹) from the resulting silanol (B1196071) groups are clear indicators of hydrolysis. americanpharmaceuticalreview.com The formation of Si-O-Si linkages during condensation gives rise to new vibrational bands, which can also be tracked. aps.org

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Acetoxy (C=O)Stretching1700 - 1750
Acetoxy & tert-Butoxy (C-O)Stretching1000 - 1300
Siloxy (Si-O)Stretching1000 - 1100
Methyl (C-H)Stretching2800 - 3000
Methyl (C-H)Bending1350 - 1450

This table provides general ranges for the vibrational frequencies of the specified functional groups.

Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

For this compound (C₁₀H₁₈O₇Si), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (278.33 g/mol ). americanchemicalsuppliers.comepa.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental formula.

Isotopic Pattern Analysis: Silicon has three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). This natural isotopic abundance gives rise to a characteristic pattern of peaks in the mass spectrum. The molecular ion region will exhibit an M+1 peak (due to ¹³C and ²⁹Si) and an M+2 peak (due to ¹⁸O and ³⁰Si) with predictable relative intensities. This isotopic signature is a definitive indicator of the presence of silicon in the molecule. sisweb.com

Fragmentation Analysis: Under the high-energy conditions of techniques like electron ionization (EI), this compound will fragment in a predictable manner. The fragmentation pattern provides valuable clues about the molecule's structure. researchgate.netmiamioh.edu Common fragmentation pathways for alkoxysilanes and acetoxysilanes include:

Loss of a tert-butyl group: A significant fragment may be observed at [M - 57]⁺, corresponding to the loss of the C(CH₃)₃ radical. researchgate.net

Loss of an acetoxy group: Cleavage of a Si-O bond can lead to the loss of an acetoxy radical (•OCOCH₃), resulting in a fragment at [M - 59]⁺.

Loss of acetic anhydride (B1165640): A rearrangement reaction could lead to the elimination of acetic anhydride ((CH₃CO)₂O), giving a fragment at [M - 102]⁺.

Cleavage of the tert-butoxy group: Loss of the entire tert-butoxy group (•OC(CH₃)₃) would result in a fragment at [M - 73]⁺.

By analyzing the masses and relative abundances of these fragment ions, the connectivity of the atoms in this compound can be confirmed.

Table 3: Predicted Mass Spectrometric Fragments of this compound

Fragment IonProposed Structure / Lossm/z (approximate)
[M]⁺Molecular Ion278
[M - 57]⁺Loss of •C(CH₃)₃221
[M - 59]⁺Loss of •OCOCH₃219
[M - 73]⁺Loss of •OC(CH₃)₃205
[M - 102]⁺Loss of (CH₃CO)₂O176

This table presents a hypothetical fragmentation pattern based on common fragmentation rules for similar compounds.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its reactions. drawellanalytical.com The most commonly used methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). openaccessjournals.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of the components between the gas and stationary phases.

For purity assessment, a single sharp peak in the chromatogram would indicate a high-purity sample. The presence of other peaks would signify impurities, which could be starting materials, by-products from synthesis, or degradation products. By coupling the GC to a mass spectrometer (GC-MS), these impurities can be identified based on their mass spectra. researchgate.net

GC is also an excellent tool for reaction monitoring. For example, during the synthesis of this compound, aliquots of the reaction mixture can be taken at different times and analyzed by GC to determine the consumption of reactants and the formation of the product. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase. openaccessjournals.comnih.gov It is particularly useful for less volatile or thermally sensitive compounds. drawellanalytical.com

For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), would likely be an effective method. researchgate.net The purity of a sample is determined by the number and size of the peaks in the chromatogram. As with GC, HPLC can be coupled with mass spectrometry (LC-MS) for the identification of unknown components. core.ac.uk

HPLC is also a powerful technique for monitoring hydrolysis reactions of this compound. The decrease in the peak area of the starting material and the emergence of new peaks corresponding to more polar hydrolysis products can be quantified over time. nih.gov

Table 4: Comparison of GC and HPLC for the Analysis of this compound

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Suitability High for volatile and thermally stable compounds.High for a wide range of compounds, including less volatile and thermally sensitive ones.
Purity Assessment Excellent, can detect volatile impurities.Excellent, can detect a broad range of impurities.
Reaction Monitoring Effective for monitoring reactions involving volatile species.Effective for monitoring reactions in solution, particularly hydrolysis.
Coupling Commonly coupled with Mass Spectrometry (GC-MS).Commonly coupled with Mass Spectrometry (LC-MS).

X-ray Diffraction and Scattering Studies for Aggregation Behavior of this compound in Solution

While X-ray diffraction (XRD) is primarily used for determining the crystal structure of solid materials, X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS), can provide valuable information about the behavior of molecules in solution, including aggregation. mdpi.comepdf.pub

Alkoxysilanes like this compound can undergo hydrolysis and self-condensation in the presence of water, leading to the formation of oligomers and larger aggregates. gelest.comresearchgate.net This process is fundamental to their application in forming coatings and materials.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for studying the size, shape, and distribution of nanoscale particles and aggregates in solution. nih.gov By measuring the scattering of X-rays at very small angles from a solution of this compound undergoing hydrolysis, it is possible to monitor the formation and growth of aggregates.

The scattering data can be analyzed to determine key parameters such as the radius of gyration (a measure of the size of the aggregates) and to gain insights into their shape (e.g., spherical, rod-like, or branched). By performing SAXS measurements as a function of time, concentration, pH, and solvent composition, a detailed understanding of the aggregation kinetics and the factors influencing the structure of the resulting aggregates can be obtained. nih.gov

The study of the aggregation behavior of this compound is crucial for controlling the properties of the materials derived from it. X-ray scattering techniques offer a direct means to probe these structures in their native solution environment.

Applications of Triacetoxy Tert Butoxysilane in Advanced Materials Science Research

Triacetoxy-tert-butoxysilane as a Precursor in Sol-Gel Processing

The sol-gel process is a versatile method for creating solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Silanes are fundamental precursors in this process for synthesizing silica-based materials. gelest.comnih.gov

Synthesis of Silicon-Based Organic-Inorganic Hybrid Materials from this compound

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties superior to the individual constituents. rsc.orgbohrium.combohrium.com Silanes with organic functionalities are key to creating these materials through the sol-gel process. researchgate.net

The structure of this compound, featuring both hydrolyzable acetoxy groups and a non-hydrolyzable tert-butoxy (B1229062) group, theoretically allows it to act as a precursor for organic-inorganic hybrid materials. Upon hydrolysis, the acetoxy groups would react with water to form silanol (B1196071) groups, which can then undergo condensation to form a siloxane (Si-O-Si) network. The bulky, organic tert-butoxy group would be incorporated into this inorganic silica (B1680970) network, imparting organic character to the final material.

However, a detailed search of scientific databases reveals a lack of specific studies on the synthesis of hybrid materials using this compound. Research in this area predominantly focuses on other organosilanes. rsc.orgbohrium.com

Fabrication of Porous Siliceous Materials (e.g., Aerogels, Xerogels) Utilizing this compound

Porous siliceous materials like aerogels and xerogels are known for their low density, high surface area, and extensive porosity. nih.govmdpi.comresearchgate.net The sol-gel method is the primary route for their fabrication, where the properties of the final material are highly dependent on the choice of precursor and the drying process. mdpi.comunavarra.es

In theory, this compound could be employed in the synthesis of porous silica. The hydrolysis and condensation of the acetoxy groups would form the gel network. The presence of the tert-butoxy group could influence the pore structure and surface chemistry of the resulting aerogel or xerogel. For instance, the steric hindrance of the tert-butyl group might lead to a more open pore structure. kinampark.com

Despite this theoretical potential, there is no specific research available that documents the use of this compound for creating aerogels or xerogels. The literature on silica aerogels and xerogels extensively covers precursors like tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), but not this compound. researchgate.netkinampark.com

Formation of Functional Thin Films and Protective Coatings from this compound Precursors

The sol-gel process is also widely used to deposit thin films and protective coatings on various substrates. googleapis.com These coatings can provide corrosion resistance, wear resistance, or introduce specific surface functionalities. The choice of silane (B1218182) precursor is critical in determining the properties of the resulting film.

This compound could theoretically be used to form thin films. The acetoxy groups would facilitate the formation of a cross-linked silica network, while the tert-butoxy group would modify the surface properties of the coating, potentially increasing its hydrophobicity.

However, specific studies detailing the deposition parameters, and the resulting morphological, mechanical, or optical properties of thin films derived from this compound are not found in the reviewed literature.

Role of this compound as a Silane Coupling Agent

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials. sigmaaldrich.comdow.comshinetsusilicone-global.com They are crucial for improving adhesion and compatibility at the interface of dissimilar materials. researchgate.net

Surface Modification and Functionalization of Inorganic Substrates by this compound

Silane coupling agents are commonly used to modify the surface of inorganic substrates like glass, metals, and silica. knowde.comgoogle.comshinetsusilicones.com The hydrolyzable groups of the silane react with hydroxyl groups on the inorganic surface, forming a covalent bond and a durable surface layer. justia.com

This compound possesses three acetoxy groups that can hydrolyze and react with surface hydroxyls. This would anchor the molecule to the substrate, leaving the tert-butoxy group exposed, thereby altering the surface chemistry. This could, for example, render a hydrophilic surface more hydrophobic.

While the general mechanism of silane surface modification is well-understood, there are no specific research articles that investigate the use of this compound for the surface modification of any particular inorganic substrate.

Interfacial Adhesion Enhancement in Polymer Composites Using this compound

A silane coupling agent for this purpose typically has a group that can react with the inorganic filler and another group that is compatible or can react with the polymer matrix. In the case of this compound, the acetoxy groups could bond with an inorganic filler. The non-reactive, hydrophobic tert-butoxy group could then interact with a non-polar polymer matrix through physical interactions like van der Waals forces, potentially improving filler dispersion and interfacial adhesion.

Despite this plausible mechanism, there is a lack of empirical data and research findings to substantiate the effectiveness of this compound as an adhesion promoter in any specific polymer composite system. The literature on polymer composites details the use of various other functional silanes, but not this compound. nih.govmdpi.com

Utilization of a Related Compound, Diacetoxy-di-tert-butoxysilane, in Chemical Vapor Deposition (CVD) for Advanced Materials Fabrication

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality thin films on various substrates. The process involves the introduction of volatile precursor compounds into a reaction chamber where they decompose and react on a heated substrate to form the desired material coating.

While direct research on this compound as a CVD precursor is not readily found, studies have been conducted on the closely related compound, diacetoxy-di-tert-butoxysilane (DADBS) . tue.nlresearchgate.net This compound has been investigated as a precursor for depositing silicon-based thin films, such as silicon nitride. researchgate.net For instance, silicon nitride films, which are valuable as antireflection coatings in solar cells, have been fabricated using DADBS in an atmospheric pressure chemical vapor deposition (APCVD) process. researchgate.net In these processes, the precursor is thermally decomposed to contribute to the formation of the thin film. tue.nl

The selection of a precursor is critical in CVD, as its chemical properties, such as volatility and decomposition temperature, directly influence the deposition process and the quality of the resulting film. Organosilicon precursors, including siloxanes and silanes, are widely used for depositing silicon-containing materials like silicon dioxide and silicon nitride. researchgate.netgoogle.com

Table 1: Properties of Diacetoxy-di-tert-butoxysilane (DADBS) (Note: Data for this compound is not available in the searched sources)

PropertyValue
Molecular Formula C12H24O6Si
Molecular Weight 292.40 g/mol
Boiling Point 102°C at 5 mmHg
Density 1.0196 g/mL
Flash Point 95°C
Refractive Index 1.4040 at 20°C
Data sourced from Gelest, Inc. product information for Di-t-butoxydiacetoxysilane. gelest.com

Novel Applications in Nanomaterials Synthesis and Integration with Silane Compounds

The synthesis and functionalization of nanomaterials are cornerstone activities in nanotechnology, enabling the development of materials with unique properties for a vast range of applications. Silane compounds, in general, play a crucial role in this field, particularly in the synthesis of silica nanoparticles and the surface functionalization of various nanomaterials.

While there is no specific literature detailing the use of this compound in nanomaterial synthesis, the general principles of using silane precursors are well-established. For example, the functionalization of pristine mesoporous silica nanoparticles has been achieved using compounds like 3-(Trihydroxysilyl) propyl Methylphosphonate. americanchemicalsuppliers.com This process of surface modification is critical for tailoring the properties of nanoparticles for specific applications, such as improving their dispersion in a polymer matrix or for biomedical applications.

The general use of silanes in nanotechnology often involves their ability to form stable bonds with inorganic surfaces, such as metal oxides, while presenting organic functional groups that can interact with other materials or molecules. This dual reactivity is key to their role as coupling agents. For instance, aminopropyl-functionalized silica nanoparticles are used in various applications due to the reactive nature of the amine group. americanchemicalsuppliers.com

Although direct research on this compound for these applications is not apparent, its chemical structure suggests potential as a precursor or functionalizing agent, similar to other alkoxysilanes and acetoxysilanes. Further research would be necessary to explore and validate its specific utility in nanomaterials science.

Theoretical and Computational Investigations of Triacetoxy Tert Butoxysilane

Quantum Chemical Studies on the Electronic Structure and Reactivity of Triacetoxy-tert-butoxysilane

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule like this compound. nih.gov These methods can calculate various electronic properties that govern the molecule's stability, reactivity, and spectroscopic signatures.

Detailed quantum chemical investigations specifically on this compound are not extensively documented in public research. However, the methodologies of quantum chemistry allow for the prediction of its characteristics. Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to study the structure, spectroscopy, and reactivity of such molecules. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies corresponding to infrared spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.netmdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Related Silane (B1218182) Compound (vinyltri-t-butoxysilane)

ParameterValueMethod/Basis Set
HOMO-LUMO Gap5.2 eVB3LYP/6-311+G(d,p)
Partial Charge on Si+1.32 eNatural Bond Orbital (NBO) Analysis
Si-O Bond Order0.95NBO Analysis
Dipole Moment2.34 DB3LYP/6-311+G(d,p)

Source: Adapted from computational data for vinyltri-t-butoxysilane.

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing acetoxy groups and the sterically bulky tert-butoxy (B1229062) group. Quantum chemical calculations would likely show a significant partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, which is the initial step in its hydrolysis. The acetoxy groups are good leaving groups, facilitating this process. The HOMO-LUMO gap would provide an indication of the molecule's kinetic stability.

Molecular Dynamics Simulations of this compound in Solution and during Polymerization Processes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into dynamic processes such as behavior in solution and the initial stages of polymerization. acs.org An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion, based on a force field that describes the interatomic potentials.

For this compound, MD simulations could model its diffusion and interaction with solvent molecules, such as water, which is critical for understanding its hydrolysis. The simulation could track the orientation of water molecules around the silicon center and the subsequent approach to initiate the hydrolysis reaction.

During polymerization, which follows hydrolysis, MD simulations can help visualize the aggregation of hydrolyzed monomers to form dimers, trimers, and larger oligomers. mdpi.com These simulations can provide information on the rate of these early condensation steps and the structure of the resulting polysiloxane network. mdpi.comresearchgate.net This is particularly important in sol-gel processes, where the morphology of the final material is determined by these initial aggregation and growth phases. jourcc.com While specific MD studies on this compound are not found, the general methodology is widely applied to understand the polymerization kinetics of various alkoxysilanes. mdpi.com

Computational Modeling of Sol-Gel and CVD Processes Initiated by this compound

The use of silane precursors in sol-gel and Chemical Vapor Deposition (CVD) processes is a major area of materials science. db-thueringen.deumich.eduresearchgate.net Computational models of these processes are crucial for optimizing reaction conditions and predicting the properties of the resulting materials. db-thueringen.deresearchgate.net

Sol-Gel Process Modeling: The sol-gel process involves the hydrolysis and condensation of precursors to form a colloidal solution (sol) that subsequently gels. umich.edu Computational models for the sol-gel process initiated by this compound would involve several stages:

Quantum chemical calculations of the hydrolysis and condensation reaction pathways to determine activation energies and reaction rates. acs.org

Kinetic Monte Carlo (KMC) or population balance modeling to simulate the evolution of the particle size distribution as the hydrolyzed monomers polymerize. mdpi.com

Studies on related acetoxysilanes in non-hydrolytic sol-gel reactions show that computational studies can help elucidate the reaction mechanism. scispace.com

CVD Process Modeling: In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. db-thueringen.de Computational Fluid Dynamics (CFD) is a key tool for modeling CVD. db-thueringen.deaip.org A CFD model for a process using this compound would typically include:

Fluid dynamics: Modeling the flow of the precursor and carrier gases within the reactor.

Heat transfer: Simulating the temperature distribution in the gas phase and on the substrate.

Mass transport: Modeling the diffusion of the precursor to the substrate surface.

Chemical kinetics: Including both gas-phase and surface reactions of the precursor.

For example, CFD simulations of SiO2 deposition from other silicon precursors have been used to understand how reactant concentrations and flow rates affect film uniformity. db-thueringen.de Similar models for this compound would be invaluable for designing efficient CVD processes. The use of a related compound, diacetoxy-di-t-butoxysilane (DADBS), for depositing SiO2 films has been reported, and modeling of such a system could provide insights applicable to this compound. researchgate.netutwente.nl

Predictive Algorithms and Machine Learning Approaches in this compound Research

In recent years, machine learning (ML) and predictive algorithms have become increasingly important in materials science for accelerating the discovery and design of new materials and processes. researchgate.net

For a precursor like this compound, ML could be applied in several ways:

Precursor Design: ML models can be trained on databases of existing silane precursors and their properties to predict the suitability of new, un-synthesized molecules for specific applications like Atomic Layer Deposition (ALD) or CVD. researchgate.netacs.org These models can identify key molecular descriptors that correlate with desired properties such as volatility, reactivity, and deposition temperature.

Process Optimization: ML algorithms can be used to build predictive models from experimental or simulation data of sol-gel or CVD processes. ucla.eduresearchgate.net These models can then be used to rapidly explore the large parameter space (e.g., temperature, pressure, flow rates) to find the optimal conditions for depositing a film with desired properties, such as thickness, uniformity, and purity. ucla.eduresearchgate.net

Property Prediction: By learning from existing data, ML models can predict various properties of the materials derived from this compound, such as the refractive index or density of the resulting silica (B1680970) films.

While there are no specific published examples of ML being applied to this compound, the general trend in the field of thin-film deposition is a move towards data-driven approaches. ucla.edubohrium.com

Table 2: Potential Applications of Machine Learning in Silane Research

Application Area Machine Learning Task Potential Outcome for this compound
Precursor Screening Classification/Regression Predict suitability for ALD/CVD based on molecular structure.
Process Optimization Regression/Optimization Identify optimal temperature and pressure for uniform film deposition.
Material Property Prediction Regression Predict refractive index and density of resulting silica films.

Catalysis and Catalytic Transformations Involving Triacetoxy Tert Butoxysilane

Triacetoxy-tert-butoxysilane as a Component or Precursor in Catalytic Systems

This compound serves as a valuable precursor molecule in the synthesis of silica-based catalytic materials, primarily through sol-gel processes. ontosight.airsc.org The fundamental chemistry involves the hydrolysis of its ester linkages, followed by the condensation of the resulting silanol (B1196071) intermediates. ontosight.aiunm.edu

The high reactivity of the compound is attributed to the presence of the acetoxy (CH₃COO-) group, which is readily hydrolyzed under either acidic or basic conditions, releasing acetic acid and forming silanol (Si-OH) groups. ontosight.aid-nb.info These silanol intermediates are highly reactive and undergo condensation reactions to form a stable three-dimensional siloxane (Si-O-Si) network. ontosight.ai This process allows for the creation of high-purity silica (B1680970) (SiO₂) materials with characteristics that are desirable for catalysis, such as high surface area and controlled porosity. ontosight.airesearchgate.net

The sol-gel synthesis process can be tailored by controlling parameters like pH, water-to-silane ratio, and the catalyst used for hydrolysis (e.g., HCl, NH₃), which influences the final structure of the silica material. unm.eduresearchgate.net These silica materials can be used directly as acidic catalysts or, more commonly, as inert supports for catalytically active metal nanoparticles. mdpi.comrsc.org The ability to generate a high-surface-area support allows for the fine dispersion of metal catalysts, which is crucial for achieving high catalytic efficiency.

Table 1: General Parameters for Sol-Gel Synthesis Using Silane (B1218182) Precursors
ParameterConditionEffect on Final Material StructureReference
Catalyst TypeAcid (e.g., HCl)Promotes hydrolysis; leads to weakly branched, polymeric networks. unm.edu
Catalyst TypeBase (e.g., NH₃)Promotes condensation; leads to highly branched, colloidal/particulate structures. unm.edu
H₂O/Silane RatioLowIncomplete hydrolysis, resulting in more organic groups remaining and a more hydrophobic network. unm.edu
H₂O/Silane RatioHighComplete hydrolysis, leading to a more extensively cross-linked and hydrophilic inorganic network. unm.eduresearchgate.net
SolventAlcohol (e.g., Ethanol)Acts as a homogenizing agent for the silane and water. Can participate in the reaction. mdpi.com

Exploration of this compound in Homogeneous Organosilicon Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. youtube.comyoutube.com While organosilicon compounds are an active area of research in homogeneous catalysis, particularly for reactions like hydrosilylation, the direct use of this compound as a soluble catalyst is not extensively documented in scientific literature. researchgate.netresearchgate.net

The field of homogeneous catalysis by organosilicon species often involves specialized structures, such as cationic silylium (B1239981) or silylene species, which can activate substrates. researchgate.net The potential for a neutral compound like this compound to act as a homogeneous catalyst would likely rely on its ability to function as a Lewis acid. The electron-withdrawing nature of the three acetoxy groups could enhance the electrophilicity of the central silicon atom, potentially allowing it to coordinate with and activate carbonyls or other Lewis basic substrates. However, such applications remain largely speculative and are not a prominent feature of its reported chemistry.

The primary challenges in homogeneous catalysis, such as the difficulty in separating the catalyst from the reaction products, may also limit the utility of a moderately complex molecule like this compound in this context, especially when simpler and more reactive organosilicon catalysts are available. youtube.com

Role of this compound in Heterogeneous Catalysis and Surface-Bound Active Sites

A significant application of silanes in catalysis is the chemical modification of the surfaces of heterogeneous catalyst supports, such as silica, alumina, or titania. rsc.orgosti.govnsf.gov this compound is well-suited for this "grafting" process. The acetoxy groups can react with hydroxyl groups (e.g., silanols, Si-OH) present on the surface of oxide supports, forming robust, covalent Si-O-Si linkages and releasing acetic acid as a byproduct. mdpi.comrsc.org

This surface functionalization can profoundly alter the performance of the heterogeneous catalyst by:

Controlling Hydrophobicity: The bulky tert-butoxy (B1229062) group is hydrophobic. Grafting it onto a typically hydrophilic silica surface can increase surface hydrophobicity. nsf.gov This is advantageous in reactions where water is a byproduct, as it can help repel water from the active sites, preventing catalyst deactivation and improving reaction rates. chemrxiv.org

Passivating Reactive Sites: Unwanted, highly reactive silanol groups on a support surface can sometimes cause side reactions or product degradation. Silylation with a compound like this compound can "cap" these sites, leading to higher selectivity for the desired product.

Creating a Spacer: The silicon-organic moiety can act as a spacer to which other catalytically active functional groups can be attached, providing controlled access to the active sites.

Research on aluminosilicate (B74896) catalysts has demonstrated that post-synthetic modification with trimethylsilyl (B98337) groups, which similarly increases surface hydrophobicity, can significantly enhance catalytic activity in reactions like epoxide aminolysis. chemrxiv.org While this study used a different silylating agent, the principle directly applies to the potential role of this compound.

Table 2: Illustrative Example of Silylation Effect on Catalytic Activity (Based on a study of aluminosilicate catalysts)
CatalystSurface ModificationKey Surface PropertyTurnover Frequency (TOF) in Epoxide Aminolysis (h⁻¹)Reference
AluminosilicateNone (untreated)Hydrophilic145 chemrxiv.org
AluminosilicateTrimethylsilylatedHydrophobic400 chemrxiv.org

Catalytic Synthesis of Novel Derivatives from this compound

In this context, this compound is the substrate that is being chemically transformed through a catalytic process. The most fundamental catalytic transformation it undergoes is acid- or base-catalyzed hydrolysis and condensation, as discussed in section 7.1. This process effectively converts the silane ester into silanols and subsequently into polysiloxanes. unm.edud-nb.info

Beyond hydrolysis, the ester and ether linkages in this compound are susceptible to other catalytic transformations. For example, transesterification reactions could be employed to exchange the acetoxy or tert-butoxy groups for other functionalities. This could involve:

Acid-catalyzed alcoholysis: Reaction with a different alcohol (R'-OH) in the presence of an acid catalyst could replace the tert-butoxy group with an -OR' group.

Transesterification: Reaction with a different carboxylic acid or ester could exchange the acetoxy groups.

While the catalytic functionalization of C-H bonds to form C-Si bonds and the catalytic synthesis of various organosilanes are major areas of research, these methods typically employ simpler starting materials like hydrosilanes (containing Si-H bonds). snnu.edu.cnnih.gov The catalytic derivatization of a more complex, fully oxygen-substituted silane like this compound is a less commonly reported application. Its primary role in synthesis remains that of a precursor for silica-based materials. ontosight.ai

Future Perspectives and Emerging Research Avenues for Triacetoxy Tert Butoxysilane

Development of Advanced Sustainable Synthetic Routes for Triacetoxy-tert-butoxysilane

There is no specific research in the public domain detailing the development of advanced, sustainable synthetic routes for this compound. General methods for synthesizing acyloxysilanes often involve the reaction of chlorosilanes with anhydrides. google.com However, research dedicated to creating greener, more efficient, or novel pathways specifically for this compound is not documented in the available literature.

Rational Design of High-Performance Materials Utilizing this compound

No published research could be found on the rational design of high-performance materials that specifically utilize this compound as a key monomer or precursor. While alkoxysilanes, in general, are fundamental to materials science for creating coatings, hybrids, and nanoparticles, the role and performance of this specific compound in rationally designed material systems have not been explored in the literature.

Synergistic Experimental and Computational Research in this compound Chemistry

A comprehensive literature search did not yield any studies employing a synergistic experimental and computational approach to investigate the chemistry of this compound. In one study focused on the comprehensive characterization of house dust, a compound identified as diacetoxy-di-tert-butoxysilane was mentioned, but the identification was considered low confidence and likely incorrect, highlighting the compound's obscurity in analytical and computational studies. nih.gov There are no dedicated papers on its reaction kinetics, hydrolysis mechanisms, or interfacial behavior using combined experimental and modeling techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Triacetoxy-tert-butoxysilane, and what purity benchmarks are critical for reproducibility?

  • Methodology : Synthesis typically involves esterification of silanol precursors with tert-butanol and acetic anhydride under anhydrous conditions. For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purity benchmarks include ≥95% by <sup>1</sup>H NMR (e.g., absence of residual silanol protons at δ 1.5–2.0 ppm) and elemental analysis (C, H, Si within ±0.3% of theoretical values). Ensure moisture-free environments to prevent premature hydrolysis .

Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • <sup>1</sup>H NMR : Identify tert-butyl protons (singlet at δ 1.2–1.4 ppm) and acetoxy methyl groups (singlet at δ 2.0–2.1 ppm).
  • <sup>29</sup>Si NMR : Look for a signal at δ –50 to –60 ppm, typical for triacetoxysilanes.
  • IR : Confirm ester C=O stretches (~1740 cm<sup>-1</sup>) and Si-O-C vibrations (~1100 cm<sup>-1</sup>).
    • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What handling precautions are essential when working with this compound in moisture-sensitive reactions?

  • Methodology :

  • Conduct reactions under inert atmosphere (N2 or Ar) using anhydrous solvents (e.g., distilled THF or toluene).
  • Store the compound in sealed, desiccated containers at 2–8°C to prevent hydrolysis.
  • Avoid contact with protic solvents or humid environments, as rapid hydrolysis can generate acetic acid and silanol byproducts .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxy group influence the hydrolysis kinetics of this compound compared to analogous silanes (e.g., methyltriacetoxysilane)?

  • Methodology :

  • Compare hydrolysis rates via <sup>29</sup>Si NMR kinetics in controlled pH buffers (e.g., pH 4–7). The tert-butoxy group’s steric hindrance reduces nucleophilic attack by water, slowing hydrolysis relative to methyl-substituted analogs.
  • Use Arrhenius plots to quantify activation energy differences (e.g., ΔEa ≈ 10–15 kJ/mol higher for tert-butoxy derivatives) .

Q. What strategies mitigate competing side reactions (e.g., self-condensation) when using this compound as a crosslinking agent in polymer synthesis?

  • Methodology :

  • Optimize catalyst choice: Use mild bases (e.g., triethylamine) instead of strong bases to limit silanol condensation.
  • Control stoichiometry: Maintain a 1:1 molar ratio of silane to hydroxyl-containing substrates.
  • Add acetic acid scavengers (e.g., molecular sieves) to suppress acid-catalyzed side reactions .

Q. How do contradictory reports on the thermal stability of this compound (e.g., decomposition thresholds ranging from 120–160°C) inform experimental design for high-temperature applications?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. air) to identify decomposition pathways. For example, oxidative environments may lower degradation onset temperatures due to acetate group combustion.
  • Couple TGA with differential scanning calorimetry (DSC) to detect exothermic events (e.g., decomposition at 140°C in air vs. 160°C in N2). Design experiments with inert gas purging for high-temperature stability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles of this compound in polar vs. nonpolar solvents?

  • Methodology :

  • Systematically test solubility in deuterated solvents (e.g., DMSO-d6, CDCl3) using <sup>1</sup>H NMR. Partial solubility in polar solvents may arise from trace moisture-induced hydrolysis.
  • Compare literature data with experimental observations, noting solvent purity (e.g., anhydrous vs. reagent-grade) as a key variable .

Experimental Design Considerations

Q. What inert atmosphere techniques are most effective for preventing oxidation during storage and reaction of this compound?

  • Methodology :

  • Use Schlenk lines or gloveboxes for transfers.
  • Purge reaction vessels with argon for ≥30 minutes before use.
  • Seal storage vials with PTFE-lined caps and store over activated 3Å molecular sieves .

Safety and Hazard Management

Q. What emergency protocols are recommended for accidental exposure to this compound hydrolysis byproducts (e.g., acetic acid)?

  • Methodology :

  • Immediate skin contact: Rinse with 5% sodium bicarbonate solution to neutralize acetic acid, followed by soap and water .
  • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.